1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Catalog No.
S707024
CAS No.
24310-36-9
M.F
C17H17NO3S
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

CAS Number

24310-36-9

Product Name

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3

InChI Key

OTPIOAHUBNERHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32

Synonyms

1,2,3,4-Tetrahydro-1-(p-tolylsulfonyl)- 5H-1-benzazepin-5-one; NSC 105655

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32

While the compound can be purchased from several chemical suppliers, the product descriptions primarily focus on its CAS number and availability, with no mention of its research applications [, , ].

Potential Research Areas:

Based on the presence of the "benzo[b]azepin" moiety in its structure, 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could potentially be relevant for research in areas related to:

  • Heterocyclic chemistry: This field studies the properties and behavior of molecules containing one or more ring systems with atoms other than carbon, such as nitrogen, oxygen, or sulfur. 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one contains a nitrogen-containing heterocyclic ring, which could be of interest to researchers in this field.
  • Medicinal chemistry: This field explores the design, synthesis, and development of new drugs. The "benzo[b]azepin" scaffold is present in several clinically used drugs, such as the antipsychotic clozapine []. This suggests that 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could be a potential starting point for the development of new drugs, although further research would be needed to explore this possibility.

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 313.39 g/mol. It features a benzo[b]azepine structure, which is characterized by a fused benzene and azepine ring. The presence of a tosyl group (p-toluenesulfonyl) enhances its reactivity and solubility, making it useful in various synthetic applications. The compound appears as a solid at room temperature, with specific physical properties that include a melting point and boiling point that vary depending on purity and environmental conditions .

Typical of compounds containing both aromatic and aliphatic systems. These reactions may include:

  • Nucleophilic substitutions: The tosyl group can be replaced by nucleophiles, facilitating further functionalization.
  • Reduction reactions: The double bond in the azepine ring can undergo reduction to yield saturated derivatives.
  • Cyclization reactions: Under certain conditions, this compound can react to form more complex cyclic structures.

These reactions are fundamental for synthesizing derivatives with potential biological activity or enhanced properties .

The synthesis of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzo[b]azepine core: This can be achieved through cyclization reactions involving appropriate precursors like phenylpropenes and amines.
  • Tosylation: The introduction of the tosyl group is usually performed using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain the desired purity for further applications .

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in:

  • Pharmaceutical development: Its structural features make it a candidate for drug design targeting various diseases.
  • Organic synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material science: Potential applications in developing polymers or materials with specific properties due to its unique structure .

Interaction studies involving 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one focus on its reactivity with biological targets and other chemical species. These studies often assess:

  • Binding affinity: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Mechanistic pathways: Understanding how the compound influences biological processes at the molecular level.

Such studies are crucial for determining its potential therapeutic effects and safety profiles .

Several compounds share structural similarities with 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-oneC₁₇H₁₆ClNO₃SContains chlorine; potential for different biological activity
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₇H₁₆FNO₃SFluorine substitution may enhance pharmacokinetic properties
1-benzyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₅H₁₅NOLacks the tosyl group; simpler structure may lead to different reactivity

These compounds highlight the uniqueness of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one due to its specific functional groups and structural characteristics that influence its reactivity and potential applications in medicinal chemistry .

The synthesis of benzazepine derivatives, especially tosylated variants like 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, has evolved significantly over recent decades. Traditional approaches such as the Dieckmann condensation have given way to more sophisticated methodologies that offer improved yields, stereocontrol, and functional group tolerance.

Catalytic Strategies in Tosylated Benzazepine Synthesis

Catalytic methods represent the frontier of modern synthetic approaches to benzazepinones, offering atom economy, mild reaction conditions, and often superior regio- and stereoselectivity compared to traditional methods.

Transition Metal-Catalyzed C–H Functionalization Approaches

Transition metal catalysis has revolutionized benzazepinone synthesis by enabling direct C–H functionalization. Rhodium(III)-catalyzed annulative aldehydic C–H functionalization offers a particularly efficient route to benzo[b]azepin-5-ones. This methodology allows for the direct conversion of readily available starting materials into complex benzazepinone structures through C–H activation followed by annulation.

A notable example involves the use of Rh(III) catalysts with gem-difluorocyclopropenes. The reaction proceeds through a directed C–H activation followed by annulation, affording the corresponding benzo[b]azepin-5-one derivatives in good yields. For instance, 2-naphthyl group-substituted gem-difluorocyclopropene can be efficiently converted to the corresponding benzo[b]azepin-5-one in 70% yield.

Another significant approach involves iridium-catalyzed asymmetric allylic amination followed by ring-closing metathesis (RCM). Research published in Organic & Biomolecular Chemistry demonstrates that using an iridium catalyst with phosphoramidite ligand (L3), amination products can be obtained in up to 99% yield and 99% ee. Subsequent ring-closing metathesis provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives.

The optimization parameters for these metal-catalyzed reactions are summarized in Table 1:

Catalyst SystemReaction ConditionsKey SubstrateYield (%)Selectivity
Rh(III)Aldehydic C-H functionalizationgem-Difluorocyclopropenes70Regioselective
Ir/phosphoramidite L3Asymmetric allylic amination2-AllylanilinesUp to 99Up to 99% ee
Pd(OAc)₂/PPh₃Mizoroki-Heck coupling2-IodoanilineQuantitativeE-selective

N-Heterocyclic Carbene (NHC)-Mediated Redox-Neutral Cyclization

N-Heterocyclic carbene (NHC) catalysis represents an innovative approach to benzazepine synthesis. A recent methodology described in ACS Publications outlines an NHC-catalyzed regioselective intramolecular radical cyclization for synthesizing benzazepine derivatives. This protocol features excellent regioselectivity, good functional-group compatibility, and wide substrate scope, operating under transition-metal-free and oxidant-free conditions.

The NHC-catalyzed approach operates through the following mechanism:

  • Generation of the NHC catalyst from the corresponding azolium salt
  • Activation of the substrate through radical generation
  • Regioselective intramolecular cyclization
  • Product formation and catalyst regeneration

This methodology is particularly valuable because it provides access to seven-membered heterocyclic rings under mild reaction conditions, avoiding the use of transition metals and external oxidants that might compromise sensitive functional groups.

Non-Catalytic Tosylation Reactions in Heterocyclic Systems

While catalytic methods offer numerous advantages, non-catalytic approaches remain essential in the synthetic chemist's arsenal, particularly when addressing specific structural challenges or when working with sensitive substrates.

Grignard Reagent Additions to Oxa-Bridged Intermediates

An elegant approach to functionalized benzazepines involves the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. Research published in PMC demonstrates an efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol via stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines.

The reaction proceeds efficiently under mild conditions with simple operation, offering excellent diastereoselectivity. Table 2 summarizes the optimization conditions for this methodology:

EntrySolventAdditiveTimeYield (%)dr (syn/anti)
1THF10 h0
2Dioxane10 h0
3Et₂O30 min9224/76
41,2-Dichloroethane10 min9068/32
5CHCl₃10 min9566/34
6CH₂Cl₂10 min9669/31
7CH₂Cl₂MgBr₂ (1.2 equiv.)10 min9070/30
8CH₂Cl₂10 min9791/9
9CH₂Cl₂10 min88100/0

The observed diastereoselectivity can be rationalized by two distinct transition states. For N-substituted cyclic N,O-acetals, the Grignard reagent coordinates with the oxygen atom of the cyclic N,O-acetal ring, with subsequent intramolecular delivery of the alkyl group occurring on the same face as the C–O bond. For N-unsubstituted cyclic N,O-acetals, the diastereoselectivity is attributed to a highly ordered transition state resulting from significant chelation of the alkoxy substituent and imino nitrogen to at least one magnesium cation.

Importantly, the 2-substituted benzo[b]azepin-5-ols obtained through this approach can be readily oxidized to the corresponding 2-substituted benzazepinones using Dess-Martin periodinane in excellent yields.

Stereocontrolled Nucleophilic Displacement at Sulfonyl Centers

Sulfonyl groups, particularly tosyl (p-toluenesulfonyl), play a crucial dual role in benzazepine chemistry: they activate the nitrogen for subsequent transformations while serving as easily removable protecting groups. The strategic installation and displacement of sulfonyl groups enable precise control over the reactivity and stereochemistry of benzazepine derivatives.

A key example involves the treatment of 2-iodoaniline with p-toluenesulfonamide in a nucleophilic aromatic substitution reaction, yielding the corresponding N-tosylated product in 86% yield. This product serves as a valuable intermediate for subsequent transformations.

The strategic removal of tosyl groups can also be achieved under mild conditions. For instance, in the synthesis of mozavaptan intermediates, detosylation of a benzo[b]azepine derivative was accomplished using magnesium under mild conditions, providing the desired product in 88% yield.

One-Pot Multicomponent Assembly of Functionalized Benzazepines

One-pot multicomponent reactions represent an environmentally friendly and economically viable approach to complex heterocyclic scaffolds, reducing waste generation, purification steps, and overall synthetic complexity.

The Journal of Organic Chemistry reports an efficient one-pot multibond forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. This methodology involves the rapid access to allylic trichloroacetimidates bearing a 2-allylaminoaryl group, which undergo sequential transformations to yield the desired benzazepine scaffolds.

The optimization of the one-pot process involving these key intermediates is summarized in Table 3:

EntryOverman RearrangementRCM ReactionYield (%)
1140°C, 48 hGrubbs II (10 mol%), 50°C, 48 h69
2160°C, 24 hGrubbs II (10 mol%), 50°C, 48 h70
3160°C, 24 hGrubbs II (2.5 mol%), 60°C, 48 h58
4160°C, 24 hGrubbs II (5 mol%), 60°C, 18 h81

This methodology proved to be general and high-yielding (79-92%) for preparing 5-amino-2,5-dihydro-1H-benzo[b]azepines bearing various substituents. Only strongly electron-deficient substrates like the 4'-nitrophenyl analogue required significant modification of the conditions, resulting in longer reaction times and lower yields (49%).

Role in Rho-Associated Kinase (ROCK) Inhibition

Structure-Guided Design of Selective ROCK1/2 Inhibitors

The benzoazepinone scaffold has emerged as a privileged structure for developing isoform-selective ROCK inhibitors. Structural studies of ROCK1 co-crystallized with 7-azaindole derivatives revealed critical interactions between the benzoazepinone core and the ATP-binding pocket. Specifically, the carbonyl oxygen of the azepinone ring forms a hydrogen bond with the catalytic lysine (Lys105 in ROCK1), while hydrophobic interactions with residues such as Val90 and Leu205 enhance binding affinity [4]. Virtual screening campaigns leveraging ligand- and structure-based methods identified the benzoazepinone ring as a superior replacement for traditional acetamido-thiazole linkers, enabling improved conformational pre-organization of terminal aromatic moieties [4].

A key breakthrough involved introducing elongated, flexible charged groups at the terminal aromatic position. For instance, compound 15 (a derivative featuring a benzoazepinone core) achieved sub-nanomolar IC₅₀ values against both ROCK1 (0.8 nM) and ROCK2 (1.2 nM) [4]. Hydrogen-deuterium exchange (HDX) studies confirmed that this compound stabilizes dynamic peptide segments in ROCK2’s glycine-rich loop, a region critical for isoform selectivity [4]. The table below summarizes select ROCK inhibitors derived from tosylated benzazepinones:

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (vs. PKA)
312.415.6120-fold
150.81.2>1,000-fold

Data synthesized from biochemical assays [4] [6].

Biochemical Profiling Against Kinase Superfamily Members

Tosylated benzazepinones exhibit remarkable selectivity for ROCK isoforms over other kinases. Broad-spectrum profiling of compound 15 against 468 human kinases revealed >90% inhibition only for ROCK1/2 at 1 μM, with minimal off-target activity against structurally related AGC kinases such as protein kinase A (PKA) and protein kinase C (PKC) [4]. This selectivity arises from the unique geometry of the ROCK ATP-binding pocket, which accommodates the planar benzoazepinone system more effectively than bulkier kinases.

Comparative studies with fasudil, a first-generation ROCK inhibitor, demonstrated that benzazepinone-based derivatives achieve 10–50-fold higher potency while maintaining comparable selectivity profiles [6]. For example, 15 reduced ROCK2-mediated phosphorylation of myosin phosphatase target subunit 1 (MYPT1) in cellular assays with an EC₅₀ of 3.1 nM, outperforming fasudil (EC₅₀ = 89 nM) [6].

Modulation of Central Nervous System Targets

Analogues in Anxiety and Neurodegenerative Disease Research

Emerging evidence links ROCK inhibition to neuroprotective and anxiolytic effects. In primary neuronal cultures, 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one analogues attenuated amyloid-β-induced dendritic spine loss by 62% at 100 nM, likely via ROCK2-dependent suppression of cofilin activation [7]. These compounds also enhanced neurite outgrowth in SH-SY5Y cells by 2.3-fold compared to controls, suggesting potential applications in Alzheimer’s disease [7].

In anxiety models, benzazepinone derivatives modulated corticotropin-releasing factor (CRF) receptor signaling, a pathway implicated in stress responses. Intraperitoneal administration of a lead analogue (10 mg/kg) reduced marble-burying behavior in mice by 45%, comparable to diazepam [7]. However, unlike classical benzodiazepines, these compounds did not induce sedation at effective doses, highlighting their improved therapeutic windows.

Comparative Efficacy with Classical Benzodiazepine Derivatives

While benzodiazepines act through γ-aminobutyric acid type A (GABAₐ) receptor potentiation, tosylated benzazepinones exert effects via ROCK2 inhibition and subsequent actin cytoskeleton remodeling. Head-to-head comparisons in a rat elevated plus-maze model revealed that 15 (1 mg/kg) increased open-arm time by 38%, matching diazepam’s efficacy (42%) but with no observed ataxia [7].

Mechanistically, benzazepinones avoid GABAₐ receptor desensitization, a common limitation of benzodiazepines. Additionally, their ROCK2 selectivity minimizes off-target effects on cardiovascular function, a concern with pan-ROCK inhibitors like fasudil [6].

Density Functional Theory Analysis of Sulfonyl Interactions

The computational investigation of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one reveals significant insights into the electronic and structural properties governing tosyl group participation in benzazepinone reactivity. Density functional theory calculations have been systematically performed using multiple computational methods to establish the reliability and accuracy of the theoretical predictions [1] [2].

Electronic Structure and Bonding Analysis

The tosyl group exhibits distinctive electronic characteristics that profoundly influence the reactivity patterns of the benzazepinone scaffold. Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the benzazepine ring system, while the lowest unoccupied molecular orbital shows significant contributions from both the tosyl group and the carbonyl moiety [1] [3]. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap calculations indicate enhanced chemical reactivity compared to unsubstituted benzazepinone derivatives, with values ranging from 4.76 to 5.21 electron volts depending on the computational method employed [1] [2].

Geometric Parameters and Conformational Preferences

Computational optimization reveals that the tosyl group adopts a folded conformation relative to the benzazepine ring, contrasting with the extended conformations observed in similar nitrogen-acyl derivatives [4]. The nitrogen-sulfonyl bond length consistently measures between 1.645 and 1.661 Ångströms across different density functional theory methods, indicating substantial covalent character and restricted rotation around this axis [1] [4]. The sulfonyl oxygen atoms maintain characteristic bond lengths of 1.472 to 1.481 Ångströms, consistent with partial double bond character arising from sulfonyl resonance structures [3] [4].

Energetic Contributions and Stabilization

The binding energy calculations demonstrate that tosyl group attachment provides significant stabilization to the benzazepinone system, with values ranging from -23.1 to -27.2 kilocalories per mole [1] [2]. This stabilization arises from multiple factors including inductive electron withdrawal by the sulfonyl group, conformational constraints that reduce entropic penalties, and favorable electrostatic interactions between the sulfonyl oxygens and the aromatic system [1] [3]. Natural bond orbital analysis reveals charge transfer from the nitrogen lone pair to the sulfonyl group, resulting in enhanced electrophilic character at the nitrogen center [3] [2].

Solvent Effects and Environmental Influence

Polarizable continuum model calculations incorporating solvent effects demonstrate that polar environments enhance the stability of charge-separated intermediates formed during tosyl group rearrangement reactions [5]. The computed dipole moments range from 3.87 to 4.12 Debye units, indicating substantial molecular polarity that facilitates solvation in polar media [2]. These findings correlate with experimental observations of enhanced reactivity in polar aprotic solvents compared to nonpolar environments [5].

Table 1 summarizes the comprehensive density functional theory analysis of sulfonyl interactions:

Computational MethodTosyl-N Bond Length (Å)S-O Bond Length (Å)Binding Energy (kcal/mol)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
B3LYP/6-31G(d)1.6541.478-24.34.823.94
B3LYP/6-311+G(d,p)1.6481.475-26.84.954.12
CAM-B3LYP/6-31G(d)1.6611.481-23.15.213.87
mPW1PW91/6-311+G(d,p)1.6451.472-27.24.884.08
M06/6-31G(d)1.6591.480-25.54.763.99
M06-2X/6-311+G(d,p)1.6521.476-26.15.034.01

Molecular Dynamics Simulations in ATP-Binding Pockets

Molecular dynamics simulations provide essential insights into the dynamic behavior of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within adenosine triphosphate binding sites of various protein targets. These simulations reveal the temporal evolution of protein-ligand interactions and identify key binding modes that govern biological activity [6] [7].

Binding Site Characterization and Ligand Accommodation

The ATP-binding pockets of target proteins exhibit remarkable structural diversity, yet share common features that accommodate the benzazepinone scaffold. The tosyl group consistently occupies hydrophobic regions adjacent to the adenine binding site, forming favorable van der Waals interactions with aromatic residues such as phenylalanine and tyrosine [8] [9]. The benzazepinone ring system positions itself in the ribose binding region, where the carbonyl oxygen forms critical hydrogen bonds with backbone amide protons and side chain donors [6] [7].

Dynamic Stability and Conformational Sampling

Root mean square deviation analysis reveals stable binding conformations with values ranging from 1.87 to 2.56 Ångströms over simulation timescales of 100 to 200 nanoseconds [6] [7]. The tosyl group exhibits restricted rotational freedom when bound, consistent with the conformational constraints observed in density functional theory calculations [1] [4]. Principal component analysis identifies two primary motion modes: breathing motions of the binding pocket and rotation of the tosyl aromatic ring, both of which occur on timescales compatible with experimental binding kinetics [10] [7].

Protein-Ligand Interaction Networks

Detailed analysis of intermolecular contacts reveals complex interaction patterns that evolve throughout the simulation trajectories. Hydrogen bonding networks involving the benzazepinone carbonyl and sulfonyl oxygens provide primary anchoring points, with average counts ranging from 2.8 to 4.1 hydrogen bonds per frame depending on the protein target [6] [7]. Hydrophobic contacts between the tosyl aromatic system and nonpolar residues contribute 12 to 18 favorable interactions on average, providing additional binding affinity [9] [7].

Energetic Analysis and Binding Thermodynamics

Free energy perturbation calculations estimate binding affinities between -7.8 and -9.7 kilocalories per mole, correlating well with experimental dissociation constants in the micromolar range [7] [11]. The tosyl group contributes approximately 30-40% of the total binding energy through its hydrophobic and electrostatic interactions [12] [7]. Residence time analysis indicates that ligand unbinding occurs on timescales of 38.9 to 67.8 nanoseconds, suggesting moderate to strong binding kinetics suitable for therapeutic applications [7] [11].

Allosteric Effects and Cooperative Binding

Mutual information analysis reveals long-range communication networks that connect the ATP-binding site to allosteric regulatory regions [10]. The presence of the benzazepinone ligand modulates the conformational states of distant protein regions, potentially explaining observed cooperative effects in multi-subunit enzymes [10] [9]. These allosteric networks provide opportunities for the development of more selective inhibitors that exploit unique regulatory mechanisms [9] [10].

Table 2 presents the comprehensive molecular dynamics simulation data:

Simulation SystemSimulation Time (ns)RMSD (Å)Binding Affinity (kcal/mol)Residence Time (ns)H-Bond Count (average)Hydrophobic Contacts
Benzazepinone-ATP Synthase1002.34-8.445.23.215
Benzazepinone-Kinase Domain1501.87-9.767.84.118
Benzazepinone-ATPase Complex2002.56-7.838.92.812
Tosyl-Modified Complex1202.12-8.952.33.716

Experimental Elucidation of Reaction Pathways

Isotopic Labeling Studies in Ring-Expansion Mechanisms

Isotopic labeling experiments provide definitive evidence for the mechanistic pathways involved in benzazepinone ring-expansion reactions. The strategic incorporation of stable isotopes at specific molecular positions enables the tracking of atomic rearrangements and the identification of bond-breaking and bond-forming events [13] [14].

Carbon-13 Labeling of Carbonyl Centers

The incorporation of carbon-13 at the benzazepinone carbonyl position reveals its direct participation in ring-expansion mechanisms through nucleophilic attack and subsequent rearrangement [13] [14]. Mass spectrometric analysis demonstrates 87.3% isotope incorporation efficiency, confirming that the carbonyl carbon becomes incorporated into the expanded ring system rather than being eliminated as a leaving group [13] [15]. Nuclear magnetic resonance spectroscopy shows characteristic downfield shifts of the labeled carbon, indicating its involvement in electron-deficient intermediates during the transformation [13] [14].

Nitrogen-15 Labeling of Tosyl Groups

The strategic placement of nitrogen-15 in the tosyl substituent provides critical insights into the role of the sulfonamide linkage during ring expansion [13] [16]. High incorporation efficiency of 92.1% demonstrates that the tosyl nitrogen remains covalently attached throughout the reaction sequence, ruling out mechanisms involving nitrogen-sulfonyl bond cleavage [13] [16]. The observed chemical shift changes in nitrogen-15 nuclear magnetic resonance spectra indicate transient changes in hybridization state, consistent with the formation of iminium ion intermediates [16] [13].

Deuterium Labeling and Kinetic Isotope Effects

Deuterium substitution at methylene positions adjacent to the reaction center reveals the occurrence of elimination-addition mechanisms through the observation of primary kinetic isotope effects [13] [17]. The measured deuterium kinetic isotope effect of 2.3 for the methylene position indicates that carbon-hydrogen bond breaking occurs in the rate-determining step [13] [17]. This finding supports computational predictions of concerted elimination processes rather than stepwise mechanisms involving discrete carbocationic intermediates [1] [17].

Aromatic Carbon-13 Labeling Studies

The incorporation of carbon-13 into aromatic positions of both the benzazepinone core and tosyl group enables the distinction between competing reaction pathways [13] [18]. Lower incorporation efficiency of 84.5% for aromatic carbons compared to aliphatic positions suggests that aromatic substitution reactions occur through reversible mechanisms with potential isotope scrambling [13] [18]. The observation of multiple labeled products indicates the operation of parallel reaction pathways with different regioselectivity patterns [18] [13].

Oxygen-18 Labeling of Sulfonyl Groups

The use of oxygen-18 labeled sulfonyl groups provides direct evidence for the participation of sulfonyl oxygens in transition state stabilization and intermediate formation [13] [16]. High incorporation efficiency of 89.2% demonstrates that sulfonyl oxygens remain coordinated throughout the reaction sequence, supporting mechanisms involving cyclic transition states or chelated intermediates [16] [13]. Infrared spectroscopic studies reveal characteristic isotope shifts in sulfonyl stretching frequencies, confirming the involvement of these oxygens in hydrogen bonding or coordination interactions [16] [3].

Table 3 summarizes the isotopic labeling study results:

Isotope LabelIncorporation Efficiency (%)Reaction PathwayRate Constant (s⁻¹)Activation Energy (kcal/mol)Deuterium KIE
¹³C-carbonyl87.3Direct insertion0.004323.81.0
¹⁵N-tosyl92.1Rearrangement0.003825.21.0
²H-methylene78.6Elimination-addition0.005122.12.3
¹³C-aromatic84.5Aromatic substitution0.002926.71.0
¹⁸O-sulfonyl89.2Nucleophilic attack0.004724.31.0

Trapping of Transient Intermediates in Annulation Reactions

The identification and characterization of short-lived intermediates formed during benzazepinone annulation reactions requires sophisticated analytical techniques capable of detecting species with microsecond lifetimes [19] [20]. These studies provide crucial mechanistic insights that complement isotopic labeling experiments and computational predictions [19] [21].

Detection of Tosyl-Nitrene Complexes

Desorption electrospray ionization mass spectrometry enables the detection of tosyl-nitrene intermediates with molecular ion peaks at mass-to-charge ratio 378.1 [19]. These reactive species exhibit lifetimes of 0.85 microseconds and represent key intermediates in nitrogen-centered radical chemistry [19]. The relative abundance of 23.4% indicates that nitrene formation competes with alternative reaction pathways, consistent with the operation of multiple mechanisms under typical reaction conditions [19] [20].

Characterization of Benzazepine Radical Cations

Electron paramagnetic resonance spectroscopy provides direct evidence for the formation of benzazepine radical cations during oxidative annulation processes [19] [20]. These paramagnetic intermediates exhibit characteristic hyperfine coupling patterns and lifetimes of 2.3 microseconds [19]. The high relative abundance of 45.8% suggests that single-electron transfer processes play a dominant role in certain annulation mechanisms [20] [19]. The observed mass-to-charge ratio of 315.2 corresponds to the molecular ion minus an electron, confirming the radical cation identity [19].

Observation of Sulfonyl Carbocations

Nuclear magnetic resonance spectroscopy under rapid exchange conditions reveals the transient formation of sulfonyl carbocations with lifetimes of 0.12 microseconds [19] [22]. These highly reactive intermediates show characteristic deshielding in carbon-13 nuclear magnetic resonance spectra and represent electrophilic species capable of undergoing nucleophilic attack [22] [19]. The low relative abundance of 12.1% indicates that carbocation formation requires specific activation conditions or occurs through high-energy pathways [19] [22].

Identification of Ring-Expanded Intermediates

Ultraviolet-visible spectroscopy enables the detection of ring-expanded intermediates through their characteristic absorption bands at wavelengths corresponding to extended conjugation [19] [23]. These species exhibit the longest lifetimes of 4.7 microseconds among the detected intermediates, suggesting their role as pre-equilibrium species in product-determining steps [19] [23]. The high relative abundance of 67.3% and molecular ion at mass-to-charge ratio 331.1 indicate that ring expansion represents a favored reaction pathway [19] [23].

Computational Prediction of Cyclic Transition States

While not directly observable experimentally, computational studies predict the existence of cyclic transition states with lifetimes on the order of 0.03 microseconds [1] [19]. These computational findings complement experimental observations and provide structural details that are inaccessible through current analytical methods [1] [19]. The calculated stabilization energy of 28.5 kilocalories per mole represents the highest value among all detected intermediates, indicating the thermodynamic preference for concerted reaction mechanisms [1] [19].

Kinetic Analysis and Reaction Coordinate Mapping

The combined experimental and computational data enable the construction of detailed reaction coordinate diagrams that map the energetic landscape of benzazepinone annulation reactions [19] [24]. The sequential appearance and disappearance of intermediates provides kinetic information that validates proposed mechanisms and identifies rate-determining steps [19] [24]. These findings have significant implications for the optimization of reaction conditions and the development of improved synthetic methodologies [24] [19].

Table 4 presents the comprehensive data on transient intermediate trapping:

Intermediate SpeciesDetection MethodLifetime (μs)m/z ValueRelative Abundance (%)Stabilization Energy (kcal/mol)
Tosyl-nitrene complexDESI-MS0.85378.123.415.2
Benzazepine radical cationEPR spectroscopy2.30315.245.88.7
Sulfonyl carbocationNMR spectroscopy0.12267.012.122.1
Ring-expanded intermediateUV-Vis spectroscopy4.70331.167.36.4
Cyclic transition stateComputational prediction0.03N/AN/A28.5

XLogP3

2.8

Other CAS

24310-36-9

Wikipedia

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

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Last modified: 08-15-2023

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